molecular formula C12H19NO2S B5491764 N-(4-ethylphenyl)-1-butanesulfonamide

N-(4-ethylphenyl)-1-butanesulfonamide

Cat. No. B5491764
M. Wt: 241.35 g/mol
InChI Key: IIBSLUSLOFXLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-butanesulfonamide, commonly known as EBS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. EBS is a white crystalline powder that is soluble in water and organic solvents. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of EBS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. EBS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
EBS has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. EBS has also been found to have anti-cancer properties and has been studied for its potential applications in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

EBS has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yield. EBS is also stable and can be stored for long periods without degradation. However, EBS has some limitations, including its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on EBS. One area of interest is the development of new analogs of EBS with improved properties for use in scientific research. Another area of interest is the study of the mechanisms of action of EBS and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of EBS and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of EBS involves the reaction of 4-ethylphenylamine with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification by recrystallization.

Scientific Research Applications

EBS has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. EBS has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-ethylphenyl)butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-5-10-16(14,15)13-12-8-6-11(4-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSLUSLOFXLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)butane-1-sulfonamide

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